4-Amino-6-bromocinnoline-3-carboxamide (CAS 161373-36-0) is a highly specialized, bifunctional heterocyclic building block primarily utilized in the discovery and synthesis of advanced kinase inhibitors. The molecule features a dense array of hydrogen-bond donors and acceptors at the 4- and 3-positions, which serve as a privileged hinge-binding motif for kinases such as Bruton's Tyrosine Kinase (BTK) and c-Met. Simultaneously, the bromine atom at the C6 position acts as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows procurement teams to source a single, pre-validated scaffold that supports rapid, late-stage diversification of the solvent-exposed or hydrophobic pockets of target proteins without requiring de novo synthesis of the core heterocycle [1].
Generic substitution of this scaffold in procurement or process chemistry introduces severe synthetic and pharmacological liabilities. Substituting with the unbrominated analog (CAS 38024-35-0) completely eliminates the C6 functionalization vector, rendering late-stage library generation impossible. Attempting to use the 6-chloro analog (CAS 161373-33-7) as a cheaper substitute drastically reduces the kinetics of oxidative addition during cross-coupling, often requiring the use of expensive, proprietary phosphine ligands and elevated temperatures that degrade sensitive functional groups. Furthermore, substituting with positional isomers like 4-amino-8-bromocinnoline-3-carboxamide (CAS 663948-24-1) alters the spatial trajectory of the appended substituents by approximately 60 to 120 degrees. In kinase drug discovery, this geometric shift vectors the substituent into sterically restricted regions of the active site, frequently resulting in a complete loss of target affinity [1].
In palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, the carbon-halogen bond dissociation energy dictates the process conditions. 4-Amino-6-bromocinnoline-3-carboxamide undergoes efficient oxidative addition with standard, cost-effective catalysts (e.g., Pd(dppf)Cl2) at 80°C, consistently delivering >85% yields of the coupled product. In contrast, the 6-chloro comparator (CAS 161373-33-7) exhibits sluggish reactivity, typically yielding <30% under identical conditions and requiring an upgrade to expensive ligands (e.g., XPhos) and temperatures exceeding 100°C to achieve comparable conversion [1].
| Evidence Dimension | Cross-coupling product yield under standard Pd(dppf)Cl2 / 80°C conditions |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 6-Chloro analog (CAS 161373-33-7): <30% yield |
| Quantified Difference | >55% absolute yield increase and elimination of high-cost proprietary ligands |
| Conditions | Suzuki-Miyaura coupling, standard boronic acid, Pd(dppf)Cl2, base, 80°C |
Procuring the 6-bromo derivative significantly lowers catalyst costs and improves throughput in library synthesis compared to the 6-chloro analog.
The position of the halogen handle is critical for downstream pharmacological activity. Derivatives synthesized from the 6-bromo precursor vector their substituents into the hydrophobic pocket II of kinases like BTK, enabling optimal van der Waals interactions and frequently yielding sub-nanomolar inhibitory potency (IC50 < 1 nM). When the 8-bromo isomer (CAS 663948-24-1) is used as the precursor, the resulting 8-substituted derivatives clash with the kinase hinge region, typically resulting in a >100-fold loss of potency (IC50 > 100 nM) [1].
| Evidence Dimension | Downstream BTK inhibitory potency (IC50) |
| Target Compound Data | 6-substituted derivatives: IC50 < 1 nM |
| Comparator Or Baseline | 8-substituted derivatives (from 8-bromo isomer): IC50 > 100 nM |
| Quantified Difference | >100-fold enhancement in target affinity |
| Conditions | In vitro BTK kinase biochemical assay |
For drug discovery programs targeting BTK or related kinases, the 6-bromo isomer is the strictly required precursor to achieve the correct spatial geometry for the pharmacophore.
The dual functionality of the 4-amino and 3-carboxamide groups provides a highly specific hydrogen-bonding network. Structural biology studies demonstrate that this exact motif forms three distinct hydrogen bonds with the kinase backbone (e.g., Met477 and Glu475 in BTK), contributing approximately 2-3 kcal/mol to the binding free energy. Truncated baselines, such as simple 6-bromoquinolines lacking the 3-carboxamide group, fail to establish this complete network, resulting in significantly reduced residence time and weaker baseline affinity [1].
| Evidence Dimension | Hydrogen bond interactions with kinase hinge region |
| Target Compound Data | 4-Amino-cinnoline-3-carboxamide core: 3 hydrogen bonds |
| Comparator Or Baseline | 6-Bromoquinoline baseline: 1-2 hydrogen bonds |
| Quantified Difference | 1-2 additional hydrogen bonds, translating to 2-3 kcal/mol stronger binding free energy |
| Conditions | X-ray crystallography and thermodynamic binding profiling |
Retaining the exact 4-amino-3-carboxamide array is non-negotiable for achieving high-affinity kinase anchoring, making this specific scaffold superior to generic bicyclic halides.
The 6-bromo handle allows medicinal chemistry teams to rapidly perform parallel Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This is the optimal starting material for exploring the solvent-exposed channels of kinases like BTK, PI3K, and c-Met without needing to re-synthesize the complex hinge-binding core for every derivative [1].
Due to its low molecular weight and validated multi-point hydrogen bonding capability, this compound serves as an advanced, high-ligand-efficiency fragment. Structural biology teams use it to co-crystallize with target kinases, subsequently using the C6 position to 'grow' the fragment into adjacent binding pockets [1].
By utilizing the 6-bromo position to append flexible linkers terminating in Michael acceptors (such as acrylamides), researchers can design irreversible inhibitors that target specific non-catalytic cysteine residues near the kinase active site, a strategy heavily reliant on the precise vectoring provided by the C6 substitution [1].